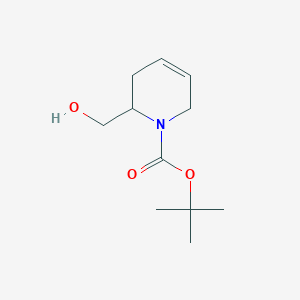
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a synthetic chemical compound known for its diverse applications across various scientific domains. This compound incorporates several functional groups, resulting in complex interactions and unique chemical behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include imidazolidin-2-one and suitable derivatives of 1,4-diazepane.
Key Reactions: : The synthesis typically involves multiple steps including alkylation, sulfonylation, and acylation.
Reaction Conditions: : Standard reaction conditions might involve controlled temperatures, use of specific catalysts, and careful pH management to ensure desired outcomes.
Industrial Production Methods
Scale-Up: : For large-scale industrial production, the process involves optimized reaction conditions to ensure high yield and purity.
Continuous Flow Techniques: : Adoption of continuous flow reactors may enhance efficiency and safety in producing this compound at scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various reactions such as:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Undergoes reduction reactions to form amines or alcohols.
Substitution: : Participates in substitution reactions primarily at the nitrogen atoms of the diazepane ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Often utilizes hydrogen gas with a palladium catalyst.
Substitution: : Utilizes alkyl halides or other suitable electrophiles.
Major Products
Oxidation: : Yields products such as sulfoxides.
Reduction: : Yields amines or other reduced derivatives.
Substitution: : Produces alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Utilized as a ligand in coordination chemistry for catalysis.
Biology
Drug Design: : Investigated for its potential in the development of therapeutic agents due to its diverse functional groups.
Medicine
Pharmacology: : Studied for its bioactive properties which may influence various physiological pathways.
Industry
Material Science: : Explored for its potential use in the development of advanced materials due to its unique chemical structure.
Mécanisme D'action
The effects of 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison
Compared to other similar compounds, 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one offers unique properties due to the presence of both sulfonyl and diazepane groups.
Similar Compounds
1,4-Diazepane derivatives: : Known for their pharmacological applications.
Sulfonyl imidazolidinones: : Investigated for their use in materials science and medicinal chemistry.
This compound's distinctive structure opens up a plethora of possibilities for its application in scientific research and industrial processes.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S2/c1-24(21,22)18-9-8-17(14(18)20)13(19)16-5-2-4-15(6-7-16)12-3-10-23-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGSZGWPFGKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)
![6,9-dimethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2988926.png)
![tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate](/img/structure/B2988927.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)

![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2988936.png)
![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)
![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)

